3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
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Overview
Description
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its significant biological activity and potential therapeutic applications. It is often used in scientific research due to its unique chemical properties and ability to interact with various biological targets .
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Imidazopyridines, in general, are known to interact with various cellular components, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
For instance, they can act as positive allosteric modulators of GABA A receptors . They can also influence the activity of enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Imidazopyridines can influence many cellular pathways. For example, they have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.
Result of Action
The activation of nf-kappab by imidazopyridines can lead to various cellular responses, including the regulation of immune response and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride typically involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another method involves the use of histamine dihydrochloride and paraformaldehyde, which are dissolved in water and heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other catalytic methods are likely employed to achieve higher yields and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often involve the addition of hydrogen or removal of oxygen.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its use in the development of nonbenzodiazepine GABA receptor agonists.
Imidazo[1,2-a]pyridine: Often used in pharmaceutical chemistry for the synthesis of various therapeutic agents.
Uniqueness
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple biological targets makes it a valuable compound in both research and therapeutic development .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYVNHLRPBDLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)NC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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